Cyclopentylbenzene Cyclopentylbenzene
Brand Name: Vulcanchem
CAS No.: 700-88-9
VCID: VC3829922
InChI: InChI=1S/C11H14/c1-2-6-10(7-3-1)11-8-4-5-9-11/h1-3,6-7,11H,4-5,8-9H2
SMILES: C1CCC(C1)C2=CC=CC=C2
Molecular Formula: C11H14
Molecular Weight: 146.23 g/mol

Cyclopentylbenzene

CAS No.: 700-88-9

Cat. No.: VC3829922

Molecular Formula: C11H14

Molecular Weight: 146.23 g/mol

* For research use only. Not for human or veterinary use.

Cyclopentylbenzene - 700-88-9

Specification

CAS No. 700-88-9
Molecular Formula C11H14
Molecular Weight 146.23 g/mol
IUPAC Name cyclopentylbenzene
Standard InChI InChI=1S/C11H14/c1-2-6-10(7-3-1)11-8-4-5-9-11/h1-3,6-7,11H,4-5,8-9H2
Standard InChI Key VDIHFNQRHGYISG-UHFFFAOYSA-N
SMILES C1CCC(C1)C2=CC=CC=C2
Canonical SMILES C1CCC(C1)C2=CC=CC=C2
Boiling Point 219.0 °C

Introduction

Structural and Physicochemical Properties

Molecular Architecture

Cyclopentylbenzene consists of a planar benzene ring covalently bonded to a non-planar cyclopentane ring. The SMILES notation C1CCC(C1)c2ccccc2 captures this structure, where the cyclopentane’s chair-like conformation introduces steric effects that influence reactivity. The compound’s molecular weight is 146.229 g/mol, with a refractive index of 1.533 and a logP value of 3.34, indicating significant hydrophobicity .

Table 1: Key Physical Properties of Cyclopentylbenzene

PropertyValue
Molecular FormulaC₁₁H₁₄
Boiling Point221.2°C at 760 mmHg
Density0.956 g/cm³
Flash Point79.4°C
Refractive Index1.533
Exact Mass146.110 g/mol

Synthesis and Industrial Production

Classical Alkylation Methods

Cyclopentylbenzene is synthesized via Friedel-Crafts alkylation, where benzene reacts with cyclopentene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). This method proceeds through carbocation intermediates, with the cyclopentyl group attaching to the benzene ring at the para position due to steric and electronic factors .

Modern Catalytic Approaches

Recent studies demonstrate that iridium complexes enable selective ortho-C–H activation in alkylarenes, bypassing the need for directing groups . For example, Cp*Ir(η⁴-methylarene) catalysts facilitate benzylic C–H bond cleavage, positioning the metal center for subsequent ortho-C–H insertion. This method achieves regioselectivities exceeding 90% for secondary alkyl substituents, offering a pathway to functionalized cyclopentylbenzene derivatives .

Chemical Reactivity and Functionalization

Electrophilic Aromatic Substitution

The benzene ring undergoes nitration, sulfonation, and halogenation. Nitration with HNO₃/H₂SO₄ yields meta-nitrocyclopentylbenzene due to the electron-donating cyclopentyl group. Halogenation (e.g., Cl₂, FeCl₃) produces para-chlorocyclopentylbenzene .

Oxidation and Reduction

  • Oxidation: Treatment with KMnO₄ under acidic conditions generates cyclopentylbenzoic acid.

  • Reduction: Catalytic hydrogenation (H₂/Pd) saturates the benzene ring, forming bicyclo[5.3.0]decane .

C–H Activation and Cross-Coupling

Iridium-catalyzed ortho-C–H activation enables the synthesis of biaryl derivatives. For instance, reacting cyclopentylbenzene with aryl halides in the presence of [Ir(cod)(OMe)]₂ yields ortho-arylated products with >95% selectivity .

Applications in Scientific Research

Organic Synthesis

Cyclopentylbenzene acts as a precursor to liquid crystals and polymers. Its rigid yet flexible structure enhances thermal stability in polyimide resins .

Environmental Chemistry

As a volatile organic compound (VOC), cyclopentylbenzene is emitted during biomass combustion. Monitoring its atmospheric concentration aids in assessing secondary organic aerosol (SOA) formation .

Pharmacological Probes

Derivatives like 2-cyclopentylbenzamide exhibit affinity for cannabinoid receptors (CB1 Kᵢ = 12 nM), showing potential as analgesics .

Recent Advances and Future Directions

The development of iridium-catalyzed C–H activation protocols (e.g., ortho-selective alkylation) represents a paradigm shift in functionalizing inert C–H bonds . Future research may focus on enantioselective transformations and photocatalytic applications.

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